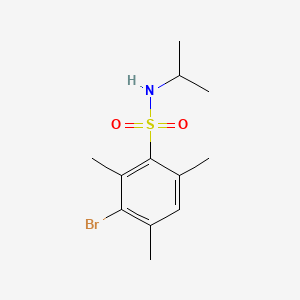
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C13H20BrNO2S. This compound is characterized by the presence of a bromine atom, an isopropyl group, and three methyl groups attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2,4,6-trimethylbenzenesulfonamide followed by the introduction of the isopropyl group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride (C3H7Cl) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of 3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form strong interactions with enzymes or receptors, inhibiting their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its binding affinity to hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-isopropyl-3-bromo-4-methylbenzenesulfonamide
- N-isopropyl-3-bromo-4-chlorobenzenesulfonamide
- N-isopropyl-3-bromo-4-ethylbenzenesulfonamide
Uniqueness
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical activities .
Eigenschaften
Molekularformel |
C12H18BrNO2S |
|---|---|
Molekulargewicht |
320.25 g/mol |
IUPAC-Name |
3-bromo-2,4,6-trimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-7(2)14-17(15,16)12-9(4)6-8(3)11(13)10(12)5/h6-7,14H,1-5H3 |
InChI-Schlüssel |
PTSPCNDHYSAPDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(C)C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















